molecular formula C8H18ClNO B1380952 (4-Ethyloxan-4-yl)methanamine hydrochloride CAS No. 1385696-38-7

(4-Ethyloxan-4-yl)methanamine hydrochloride

Cat. No.: B1380952
CAS No.: 1385696-38-7
M. Wt: 179.69 g/mol
InChI Key: RXVDSYTYRPVBDT-UHFFFAOYSA-N
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Description

(4-Ethyloxan-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of oxane, a six-membered heterocyclic compound containing one oxygen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyloxan-4-yl)methanamine hydrochloride typically involves the reaction of 4-ethyloxan with methanamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and advanced purification techniques ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Ethyloxan-4-yl)methanamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce different amines. Substitution reactions can result in a variety of substituted oxane derivatives .

Scientific Research Applications

(4-Ethyloxan-4-yl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (4-Ethyloxan-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyloxan-4-yl)methanamine hydrochloride
  • (2-Methyloxan-4-yl)methanamine hydrochloride
  • (4-Ethyltetrahydro-2H-pyran-4-yl)methanamine hydrochloride

Uniqueness

(4-Ethyloxan-4-yl)methanamine hydrochloride is unique due to its specific ethyl substitution on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-ethyloxan-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-8(7-9)3-5-10-6-4-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVDSYTYRPVBDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCOCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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